1-Isopropyl-2-methyl-1H-indole
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Overview
Description
1-Isopropyl-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the cyclization of ortho-substituted anilines with appropriate reagents .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically uses methanesulfonic acid as a catalyst and methanol as a solvent .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Isopropyl-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- 1-Methyl-1H-indole
- 2-Methyl-1H-indole
- 1-Isopropyl-1H-indole
Comparison: 1-Isopropyl-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h4-9H,1-3H3 |
InChI Key |
ZRCBZDFXUNINJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C(C)C |
Origin of Product |
United States |
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